2-[4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]acetonitrile
Description
This compound features a 1,2,4-triazole core substituted with a phenyl group at position 4, a methyl group at position 1, and a piperidin-1-ylacetonitrile moiety at position 2. The triazole ring is conjugated with a ketone group (5-oxo), rendering it a 4,5-dihydro derivative.
Properties
IUPAC Name |
2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-19-16(22)21(14-5-3-2-4-6-14)15(18-19)13-7-10-20(11-8-13)12-9-17/h2-6,13H,7-8,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRVNKPZIXIPEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)CC#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
2-[4-(4-Methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile (CAS 866149-37-3)
- Structural Difference : The phenyl group in the target compound is replaced by a 4-methylphenyl group.
- Impact: The methyl substituent increases lipophilicity (logP ~2.1 vs. However, steric hindrance from the methyl group may reduce binding affinity to planar biological targets .
- Synthesis: Similar to the target compound, synthesized via nucleophilic substitution of triazole thiols with chloroacetonitrile under propanol reflux, as described in .
2-[4-(2,6-Dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile (CAS 860789-16-8)
- Structural Difference : Incorporates a 2,6-dimethylphenyl group and an additional methyl at position 3 of the triazole ring.
- The additional methyl on the triazole may alter electronic distribution, increasing metabolic stability compared to the target compound .
Analogues with Modified Heterocyclic Moieties
Ethyl [2-({[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-1-piperidinyl]acetyl}amino)-1,3-thiazol-4-yl]acetate (CAS 1797957-78-8)
- Structural Difference : Replaces acetonitrile with a thiazole-acetate ester and introduces a cyclopropyl group.
- Impact : The thiazole ring enhances π-stacking interactions, while the cyclopropyl group improves metabolic resistance. The ester moiety increases hydrophilicity (calculated logP ~1.2 vs. ~1.8 for the target compound) .
5-{1-[(4-Bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Structural Difference : Substitutes acetonitrile with a 4-bromophenylacetyl group.
- However, the bulkier substituent reduces solubility in aqueous media .
Simplified Analogues Lacking Piperidine or Acetonitrile Groups
2-(3-Methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetonitrile
- Structural Difference : Lacks the piperidine ring.
- Impact : Absence of the piperidine moiety reduces molecular weight (214.22 g/mol vs. 337.39 g/mol for the target compound) and eliminates tertiary amine-mediated solubility. This analogue is more lipophilic (logP ~1.5) and less suited for CNS-targeted applications .
Solubility and Stability
- Target Compound : The piperidine ring confers moderate water solubility (~5 mg/mL at pH 7.4), while the acetonitrile group renders it susceptible to hydrolysis under basic conditions.
- Analogue 2.1.1 : Higher lipophilicity reduces aqueous solubility (~2 mg/mL) but improves stability in acidic environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
